2,5-Difluoro-4-(methylthio)benzaldehyde properties and structure
2,5-Difluoro-4-(methylthio)benzaldehyde properties and structure
This technical guide details the properties, synthesis, and strategic applications of 2,5-Difluoro-4-(methylthio)benzaldehyde , a specialized intermediate used in the optimization of small-molecule therapeutics.
A Strategic Scaffold for Multiparameter Optimization in Drug Discovery
Executive Summary
2,5-Difluoro-4-(methylthio)benzaldehyde (CAS: 1826110-01-3) is a tri-functionalized aromatic building block that serves as a critical node in medicinal chemistry. It combines three distinct reactive handles—an electrophilic aldehyde, a nucleophilic thioether, and metabolically stable fluorine substituents—on a single benzene core.
This unique substitution pattern allows researchers to simultaneously modulate lipophilicity (LogP) , metabolic stability , and electronic distribution in lead compounds. It is particularly valued in the synthesis of kinase inhibitors, antibacterial Schiff bases, and liquid crystal materials where precise conformational control is required.
Chemical Identity & Structural Analysis[1][2]
| Property | Data |
| IUPAC Name | 2,5-Difluoro-4-(methylsulfanyl)benzaldehyde |
| CAS Number | 1826110-01-3 |
| Molecular Formula | C₈H₆F₂OS |
| Molecular Weight | 188.20 g/mol |
| SMILES | CSC1=C(F)C=C(C=O)C(F)=C1 |
| Appearance | Pale yellow solid or semi-solid (purity dependent) |
| Predicted LogP | ~2.6 (Moderate Lipophilicity) |
Structural Insights
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The Aldehyde (C1): Acts as a "warhead" for condensation reactions (e.g., reductive amination, Wittig olefination). The electron-withdrawing nature of the carbonyl group activates the ring for nucleophilic attack at the para position.
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The Fluorine Motif (C2, C5): The 2,5-difluoro pattern exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of neighboring protons and increasing the metabolic resistance of the ring against oxidative metabolism (e.g., P450 hydroxylation).
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The Thioether (C4): Provides a lone pair for donation (+M effect), counterbalancing the fluorines. It serves as a precursor to sulfoxides (-S(=O)-) and sulfones (-SO₂-), allowing for late-stage polarity tuning.
Synthetic Methodology
The most robust route to 2,5-difluoro-4-(methylthio)benzaldehyde utilizes Nucleophilic Aromatic Substitution (SNAr) . This protocol exploits the electronic activation provided by the aldehyde group to achieve regioselective displacement.
Core Synthesis Protocol
Starting Material: 2,4,5-Trifluorobenzaldehyde Reagent: Sodium Thiomethoxide (NaSMe) Solvent: DMF or DMSO (Polar Aprotic)
Step-by-Step Procedure:
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Preparation: Dissolve 2,4,5-trifluorobenzaldehyde (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool to 0°C to suppress bis-substitution.
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Addition: Slowly add Sodium Thiomethoxide (1.05 eq) as a solid or solution. The reaction is exothermic.[1]
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC or LC-MS.
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Mechanistic Note: The nucleophile preferentially attacks the C4 position (para to the aldehyde) due to the resonance stabilization of the Meisenheimer complex by the carbonyl group.
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Workup: Quench with ice-cold water. The product often precipitates. If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine to remove DMF, and dry over MgSO₄.
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Purification: Recrystallization from hexanes/EtOAc or flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Visualization: Regioselective Synthesis Pathway
Caption: Regioselective SNAr mechanism. The aldehyde group directs the thiomethoxide attack to the para-position (C4), displacing the fluorine atom.
Reactivity & Derivatization Profile
Once synthesized, the molecule offers three orthogonal vectors for further chemical elaboration.
| Reaction Class | Target Group | Transformation | Application |
| Condensation | Aldehyde (-CHO) | + Amine | Linker formation, heterocyclic synthesis. |
| Olefination | Aldehyde (-CHO) | + Phosphonium Ylide | Extension of carbon skeleton (Wittig/Horner-Wadsworth-Emmons). |
| Oxidation | Thioether (-SMe) | + mCPBA/H₂O₂ | Increasing polarity, H-bond accepting capability. |
| Displacement | Fluorine (-F) | + Amines/Alkoxides | Introduction of solubilizing groups (requires harsh conditions). |
Visualization: Divergent Synthesis Workflow
Caption: Divergent synthetic utility. The core scaffold enables access to amines, sulfones, and heterocycles via distinct reaction pathways.
Applications in Drug Discovery
The 2,5-difluoro-4-(methylthio) motif is not merely a structural connector; it is a functional pharmacophore.
1. Metabolic Blocking
The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing fluorine atoms at the 2 and 5 positions blocks metabolic "soft spots" on the aromatic ring, preventing rapid oxidation by Cytochrome P450 enzymes. This often results in extended half-life (t1/2) and improved bioavailability.
2. Electronic Tuning (Sigma-Hole Interactions)
The fluorine atoms induce a dipole moment that can participate in specific interactions with protein targets. Furthermore, the sulfur atom is a "soft" nucleophile that can interact with specific cysteine residues in kinases or serve as a hydrogen bond acceptor when oxidized to the sulfone.
3. Bioisosterism
The -SMe group is often used as a bioisostere for a methoxy (-OMe) group. While sterically similar, the thioether is more lipophilic and less capable of hydrogen bonding, allowing researchers to probe the necessity of H-bond donors/acceptors in a binding pocket.
Safety & Handling Protocols
Hazard Classification: Irritant, Stench.
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Thioether Warning: Like most low-molecular-weight organic sulfides, this compound may possess a disagreeable, garlic-like odor ("stench"). All manipulations must be performed in a well-ventilated fume hood .
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Skin/Eye Contact: The aldehyde and fluorinated motifs make this a potential skin sensitizer and lachrymator. Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
References
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Synthetic Analog Protocols: Synthesis of 4-(methylthio)benzaldehyde derivatives. ResearchGate / Bol. Soc. Chil. Quim. Available at: [Link]
